2-(2,6-Dimethylpyrimidin-4-yl)-5-methyl-2H-1,2,3-triazole-4-carboxylic acid
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Overview
Description
2-(2,6-Dimethylpyrimidin-4-yl)-5-methyl-2H-1,2,3-triazole-4-carboxylic acid is a heterocyclic compound that combines pyrimidine and triazole rings
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(2,6-Dimethylpyrimidin-4-yl)-5-methyl-2H-1,2,3-triazole-4-carboxylic acid typically involves the cyclization of appropriate precursors. One common method includes the reaction of 2,6-dimethylpyrimidine-4-carboxylic acid with hydrazine to form the corresponding hydrazide, followed by cyclization with an appropriate alkyne to form the triazole ring .
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the above synthetic route to ensure high yield and purity, possibly using continuous flow reactors and automated synthesis techniques.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups on the pyrimidine ring.
Reduction: Reduction reactions can occur at the triazole ring, potentially leading to the formation of dihydro derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the positions adjacent to the nitrogen atoms in the pyrimidine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Nucleophiles such as amines and thiols can be used under basic conditions.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of dihydro derivatives.
Substitution: Formation of substituted pyrimidine derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential anti-cancer and anti-microbial activities.
Industry: Potential use in the development of new materials with specific electronic properties.
Mechanism of Action
The exact mechanism of action of 2-(2,6-Dimethylpyrimidin-4-yl)-5-methyl-2H-1,2,3-triazole-4-carboxylic acid is not fully understood. it is believed to interact with specific molecular targets such as enzymes and receptors, potentially inhibiting their activity. The compound may interfere with cellular signaling pathways, leading to its observed biological effects .
Comparison with Similar Compounds
2,4-Dimethylpyrimidine: Shares the pyrimidine core but lacks the triazole ring.
5-Methyl-1,2,3-triazole: Contains the triazole ring but lacks the pyrimidine core.
2-(2,6-Dimethylpyrimidin-4-yl)-1,2,3-triazole: Similar structure but without the carboxylic acid group.
Uniqueness: 2-(2,6-Dimethylpyrimidin-4-yl)-5-methyl-2H-1,2,3-triazole-4-carboxylic acid is unique due to the combination of pyrimidine and triazole rings, along with the presence of a carboxylic acid group. This unique structure contributes to its diverse chemical reactivity and potential biological activities .
Properties
Molecular Formula |
C10H11N5O2 |
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Molecular Weight |
233.23 g/mol |
IUPAC Name |
2-(2,6-dimethylpyrimidin-4-yl)-5-methyltriazole-4-carboxylic acid |
InChI |
InChI=1S/C10H11N5O2/c1-5-4-8(12-7(3)11-5)15-13-6(2)9(14-15)10(16)17/h4H,1-3H3,(H,16,17) |
InChI Key |
ZSQYJDVTLCVXOZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC(=N1)C)N2N=C(C(=N2)C(=O)O)C |
Origin of Product |
United States |
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